molecular formula C6H12N4 B1197070 2-Amino-5-methylhistamine CAS No. 89026-20-0

2-Amino-5-methylhistamine

Cat. No.: B1197070
CAS No.: 89026-20-0
M. Wt: 140.19 g/mol
InChI Key: NMHCNWRIEUCNEX-UHFFFAOYSA-N
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Description

2-Amino-5-methylhistamine (CAS: 89026-20-0) is a histamine derivative with the molecular formula C₆H₁₂N₄ and the IUPAC name 4-(2-aminoethyl)-5-methyl-1H-imidazol-2-amine . Structurally, it features an imidazole ring substituted with a methyl group at position 5 and an aminoethyl side chain at position 4 (Figure 1). This compound is of interest in pharmacological research due to its structural similarity to histamine, a critical neurotransmitter and immune modulator. Potential applications include studies on histamine receptor subtypes (e.g., H₃ and H₄) and their roles in inflammation, allergies, and neurological disorders.

Properties

CAS No.

89026-20-0

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

4-(2-aminoethyl)-5-methyl-1H-imidazol-2-amine

InChI

InChI=1S/C6H12N4/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H3,8,9,10)

InChI Key

NMHCNWRIEUCNEX-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)N)CCN

Canonical SMILES

CC1=C(N=C(N1)N)CCN

Other CAS No.

89026-20-0

Synonyms

2-amino-5-methylhistamine
2-amino-5-methylhistamine dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Similarities

The molecular formula C₆H₁₂N₄ is shared by multiple compounds, but structural differences dictate distinct properties and applications. Below is a comparative analysis of 2-amino-5-methylhistamine and 1,4-cyclohexanedione dihydrazone (CAS: 68882-60-0), another compound with the same molecular formula:

Parameter This compound 1,4-Cyclohexanedione Dihydrazone
CAS Number 89026-20-0 68882-60-0
Structure Type Imidazole derivative Cyclohexanedione dihydrazone
Functional Groups Aminoethyl, methylimidazole Dihydrazone, cyclohexanedione
Potential Applications Pharmacological research, receptor studies Polymer chemistry, crosslinking agent
Biological Relevance High (histamine analog) Low (industrial use)

Key Observations :

  • Structural Determinants: The imidazole ring in this compound enables hydrogen bonding and π-π interactions, critical for receptor binding. In contrast, the cyclohexanedione dihydrazone’s rigid, non-aromatic structure limits biological activity but enhances thermal stability for industrial applications .
  • Reactivity: The aminoethyl group in this compound confers basicity (pKa ~9.5), whereas the dihydrazone’s carbonyl groups are electrophilic, favoring nucleophilic reactions .

Pharmacological vs. Industrial Utility

This compound
  • Receptor Affinity: Preliminary studies suggest selectivity for histamine H₃ receptors, which regulate neurotransmitter release in the central nervous system.
  • Safety Profile : The compound’s GHS classification includes H315 (skin irritation) and H319 (eye irritation), necessitating careful handling in lab settings .
1,4-Cyclohexanedione Dihydrazone
  • Industrial Use: Acts as a crosslinker in polymer synthesis due to its dual hydrazine groups, which form stable covalent bonds with aldehydes and ketones.

Challenges in Comparative Research

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